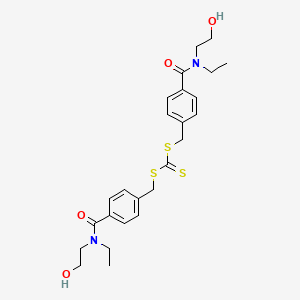
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate is a chemical compound with the molecular formula C25H32N2O4S3 and a molecular weight of 520.73 g/mol . It is primarily used in research and industrial applications, particularly in the field of polymer science for RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization .
准备方法
The synthesis of Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate involves multiple steps. One common synthetic route includes the reaction of 4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl chloride with carbon disulfide and a base to form the trithiocarbonate structure . The reaction conditions typically involve maintaining a controlled temperature and using inert atmosphere conditions to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
化学反应分析
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trithiocarbonate group into thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trithiocarbonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate is widely used in scientific research, particularly in:
Polymer Chemistry: It serves as a chain transfer agent in RAFT polymerization, allowing for precise control over polymer chain length and architecture.
Biological Studies: The compound is used in the synthesis of biocompatible polymers for drug delivery systems and tissue engineering.
Industrial Applications: It is employed in the production of specialty polymers with tailored properties for various industrial uses.
作用机制
The mechanism of action of Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a mediator, allowing for the controlled growth of polymer chains by transferring the active radical species between polymer chains . This process ensures uniform polymer chain lengths and reduces the occurrence of unwanted side reactions .
相似化合物的比较
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate is unique due to its specific structure and functionality. Similar compounds include:
- 4-Cyano-4-dodecylsulfanylcarbothioylsulfanylpentanoic acid
- Ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-phenylacetate
- 1-cyanoethyl dodecyl carbonotrithioate
- Tert-butyl dodecyl carbonotrithioate
These compounds share similar trithiocarbonate functionalities but differ in their specific substituents and applications . This compound stands out due to its use in RAFT polymerization and its specific molecular structure .
属性
分子式 |
C25H32N2O4S3 |
|---|---|
分子量 |
520.7 g/mol |
IUPAC 名称 |
N-ethyl-4-[[4-[ethyl(2-hydroxyethyl)carbamoyl]phenyl]methylsulfanylcarbothioylsulfanylmethyl]-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C25H32N2O4S3/c1-3-26(13-15-28)23(30)21-9-5-19(6-10-21)17-33-25(32)34-18-20-7-11-22(12-8-20)24(31)27(4-2)14-16-29/h5-12,28-29H,3-4,13-18H2,1-2H3 |
InChI 键 |
FGVWDNVWHLESAV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCO)C(=O)C1=CC=C(C=C1)CSC(=S)SCC2=CC=C(C=C2)C(=O)N(CC)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


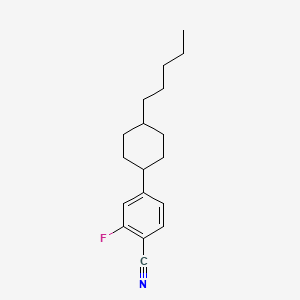
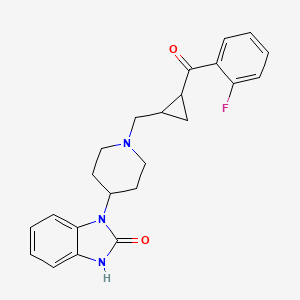

![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)
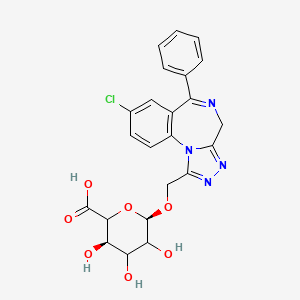
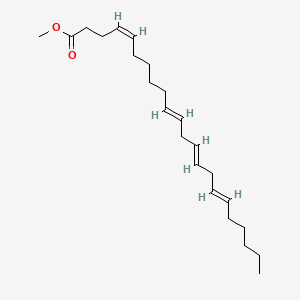
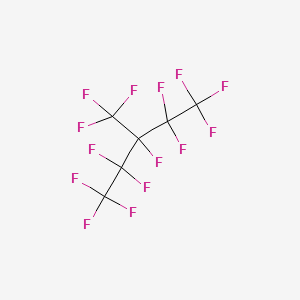
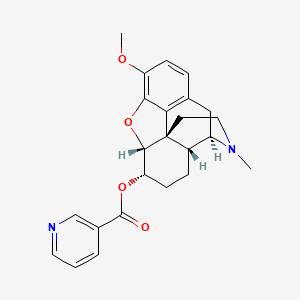
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)
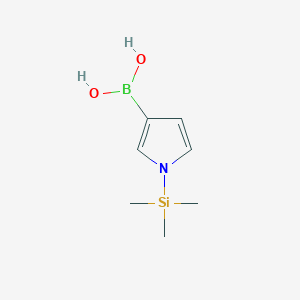

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
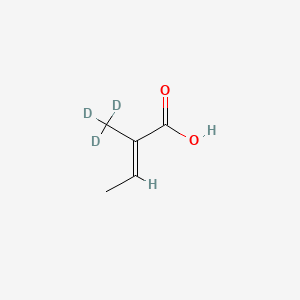
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
